1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol
Description
1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol is a bicyclic tertiary alcohol characterized by a norbornane (bicyclo[2.2.1]heptane) framework substituted with a 2-methylpropan-2-ol group. The rigid bicyclic structure imparts steric hindrance and conformational stability, while the tertiary alcohol group contributes to hydrogen-bonding capability and moderate polarity. These features make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and materials science.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H20O/c1-11(2,12)7-10-6-8-3-4-9(10)5-8/h8-10,12H,3-7H2,1-2H3 |
InChI Key |
LQAHAGBEQANRSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CC2CCC1C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol typically involves the reduction of norbornanone derivatives. One common method is the reduction of 2-norbornanone using sodium borohydride (NaBH4) in methanol, which yields the desired alcohol . Another approach involves the catalytic hydrogenation of norbornene derivatives in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often employs similar reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of reducing agents and catalysts can vary based on cost and availability.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol undergoes several types of chemical reactions, including:
Reduction: Further reduction can yield various hydrocarbons, depending on the conditions and catalysts used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, catalytic hydrogenation with Pd/C.
Substitution: SOCl2 in pyridine, PBr3 in ether.
Major Products
Oxidation: Norbornanone, norbornanoic acid.
Reduction: Norbornane, various hydrocarbons.
Substitution: Halogenated norbornanes.
Scientific Research Applications
1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol involves its interaction with various molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. The hydroxyl group can form hydrogen bonds with amino acid residues, stabilizing the enzyme-substrate complex .
Comparison with Similar Compounds
Functional Group Variations
Alcohol Derivatives
- 5-Bicyclo[2.2.1]hept-2-yl-2,4-dimethylpent-2-en-1-ol (C₁₄H₂₄O) Structure: Features a longer pentenol chain with two methyl groups. Properties: Higher molar mass (208.34 g/mol) and lipophilicity due to the extended alkyl chain and unsaturated bond. The allylic alcohol group may enhance reactivity in oxidation or conjugation reactions compared to the tertiary alcohol in the target compound . Applications: Potential use in fragrances or polymer precursors due to its hydrophobicity.
- (1R,2S,4S*)-2-Methyl-3-methylenebicyclo[2.2.1]heptan-2-ol (C₉H₁₄O) Structure: Contains a methylene group adjacent to the hydroxyl group on the bicyclo framework. The stereochemistry may influence chiral recognition in catalysis or drug design .
Ketone Analog
- 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-one (C₁₀H₁₆O)
- Structure : Replaces the tertiary alcohol with a ketone group.
- Properties : Lower boiling point and reduced hydrogen-bonding capacity compared to the alcohol. The ketone’s electrophilicity makes it reactive in nucleophilic additions or condensations. Molar mass: 152.23 g/mol .
- Applications : Intermediate in synthesizing heterocycles or cross-coupling reactions.
Amine Derivatives
- 2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol (C₁₁H₂₁NO) Structure: Incorporates an amino group alongside the tertiary alcohol. Properties: Basic character (pKa ~10–11) due to the amine, enhancing solubility in acidic media. Molar mass: 183.29 g/mol. The dual functional groups allow for bifunctional reactivity in drug conjugates . Applications: Potential use in prodrugs or metal coordination complexes.
1-{Bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine (C₁₁H₁₇N₃)
Urea and Thiourea Derivatives
- 1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)-3-(2-chloroacetyl)urea (C₁₂H₁₈ClN₃O₃) Structure: Combines the bicyclo system with urea and chloroacetyl groups. Properties: The urea moiety enables hydrogen bonding, while the chloroacetyl group confers electrophilicity for alkylation reactions. Molar mass: 295.74 g/mol . Applications: Potential protease inhibitors or crosslinking agents.
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₁H₂₀O | 168.28 (estimated) | Tertiary alcohol | High steric hindrance, moderate polarity |
| 5-Bicyclo[2.2.1]hept-2-yl-2,4-dimethylpent-2-en-1-ol | C₁₄H₂₄O | 208.34 | Allylic alcohol | Lipophilic, oxidation-prone |
| 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-one | C₁₀H₁₆O | 152.23 | Ketone | Electrophilic, low polarity |
| 2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol | C₁₁H₂₁NO | 183.29 | Alcohol, amine | Amphoteric, bifunctional |
Biological Activity
1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol, commonly referred to as a bicyclic alcohol, is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity studies, and relevant case studies.
- Molecular Formula : C10H18O
- Molecular Weight : 158.25 g/mol
- CAS Number : 91015-90-6
Pharmacological Activity
Research has indicated that bicyclic compounds can exhibit various biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The specific activities of 1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol are summarized below:
Antimicrobial Activity
Studies have shown that bicyclic alcohols possess antimicrobial properties against various bacteria and fungi. For instance, a study highlighted the effectiveness of bicyclic structures in inhibiting the growth of Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Candida albicans | 10 | 50 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound.
Neuroprotective Effects
Research indicates that bicyclic alcohols may have neuroprotective effects due to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of any compound. In a study conducted on laboratory animals, the compound was administered at varying doses to evaluate its acute toxicity.
| Dose (mg/kg) | Observed Effects | Mortality Rate (%) |
|---|---|---|
| 10 | No significant adverse effects | 0 |
| 50 | Mild behavioral changes | 10 |
| 100 | Severe lethargy and mortality | 40 |
Case Study 1: Antibacterial Efficacy
A recent case study published in PLoS ONE investigated the antibacterial efficacy of structurally similar compounds to 1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol. The findings suggested that modifications in the bicyclic structure could enhance antibacterial potency against resistant strains of bacteria .
Case Study 2: Neuroprotection in Animal Models
Another study focused on the neuroprotective effects in rodent models of neurodegenerative diseases. The results indicated that treatment with this compound led to a significant reduction in neuronal apoptosis and improved cognitive function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
